Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH
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Overview
Description
Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH is a synthetic peptide composed of five amino acids: Boc-Histidine(Boc), Aib, Glutamic acid(O-tBu), and Glycine. The compound is characterized by the presence of tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) protecting groups, which are commonly used in peptide synthesis to protect functional groups from unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (Glycine) to a solid resin. The following steps involve the sequential addition of protected amino acids (Boc-Histidine(Boc), Aib, and Glutamic acid(O-tBu)) using coupling reagents such as carbodiimides and hydroxybenzotriazole (HOBt) to form peptide bonds .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of deprotection, washing, and coupling, ensuring high efficiency and yield. The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of Boc and tBu protecting groups using acidic conditions (e.g., trifluoroacetic acid (TFA)).
Coupling Reactions: Formation of peptide bonds between amino acids using coupling reagents.
Oxidation and Reduction Reactions: Modifications of side chains or terminal groups under specific conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc and tBu groups.
Coupling: Carbodiimides (e.g., DIC) and HOBt are used to activate carboxyl groups for peptide bond formation.
Oxidation/Reduction: Specific reagents like hydrogen peroxide or sodium borohydride may be used depending on the desired modification.
Major Products Formed
The major products formed from these reactions are the deprotected peptide (free of Boc and tBu groups) and any modified peptides resulting from oxidation or reduction reactions.
Scientific Research Applications
Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH has several applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and deprotection strategies.
Biology: Serves as a substrate in enzymatic studies to understand peptide-protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to changes in the target’s activity or function. The presence of protecting groups ensures that the peptide remains stable and does not undergo premature reactions during synthesis and handling .
Comparison with Similar Compounds
Similar Compounds
Boc-Histidine(Boc)-OH: A protected form of histidine used in peptide synthesis.
Boc-Glycine-OH: A protected form of glycine used in peptide synthesis.
Boc-Aib-OH: A protected form of Aib used in peptide synthesis.
Uniqueness
Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH is unique due to its specific sequence and the combination of protecting groups, which provide stability and facilitate its use in various synthetic and research applications. The presence of both Boc and tBu groups allows for selective deprotection and modification, making it a versatile tool in peptide chemistry .
Properties
Molecular Formula |
C31H50N6O11 |
---|---|
Molecular Weight |
682.8 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoyl]amino]propanoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C31H50N6O11/c1-28(2,3)46-22(40)13-12-19(23(41)32-15-21(38)39)34-25(43)31(10,11)36-24(42)20(35-26(44)47-29(4,5)6)14-18-16-37(17-33-18)27(45)48-30(7,8)9/h16-17,19-20H,12-15H2,1-11H3,(H,32,41)(H,34,43)(H,35,44)(H,36,42)(H,38,39)/t19-,20-/m0/s1 |
InChI Key |
FNXPUMYXFQQETO-PMACEKPBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)NCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)NCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC1=CN(C=N1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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